N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with a phenyl group and a propyloxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting a suitable thieno compound with hydrazine derivatives under controlled conditions. The phenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the propyloxamide moiety through an amidation reaction with propylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
- N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyloxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacokinetic properties .
Biological Activity
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
Structural Characteristics
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C23H23N3O5S |
Molecular Weight | Approximately 433.5 g/mol |
Core Structure | Thieno[3,4-c]pyrazole |
Functional Groups | Dioxo and propyl amide |
The thieno[3,4-c]pyrazole core is known for its pharmacological potential, and the presence of the dioxo group enhances its reactivity and solubility in biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization of appropriate precursors under controlled conditions.
- Oxidation : The intermediate compound is oxidized to introduce the dioxo functionality using agents like hydrogen peroxide.
- Amidation : The final step involves introducing the propyloxamide group through a coupling reaction.
Optimizing reaction conditions is crucial for maximizing yield and purity while adhering to green chemistry principles .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy Assessment :
- In vitro tests against Staphylococcus aureus showed significant inhibition of bacterial growth at low concentrations.
-
Anti-inflammatory Mechanism Exploration :
- Research focusing on inflammatory models indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in cell cultures.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-8-17-15(21)16(22)18-14-12-9-25(23,24)10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXXDRRBLQZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.